

# Hdac6-IN-41: A Technical Guide to a Selective HDAC6 Inhibitor

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Compound of Interest				
Compound Name:	Hdac6-IN-41			
Cat. No.:	B12372660	Get Quote		

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Hdac6-IN-41**, also identified as Compound E24, is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its discovery through sulfur(VI) fluoride exchange (SuFEx) chemistry in a solid-phase synthesis of a compound array has highlighted its utility as a chemical probe for studying the biological functions of HDAC6 and as a potential therapeutic lead. This guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of **Hdac6-IN-41**.

### **Core Function and Mechanism of Action**

**Hdac6-IN-41** exerts its biological effects through the selective inhibition of the enzymatic activity of HDAC6. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. The primary mechanism of action of **Hdac6-IN-41** is the direct binding to the active site of HDAC6, thereby preventing the deacetylation of its substrates. This inhibition leads to the hyperacetylation of key cellular proteins, most notably α-tubulin, a major component of microtubules, and the histone site SMC3.[1][2][3][4] The increased acetylation of α-tubulin is a hallmark of HDAC6 inhibition and impacts microtubule dynamics, cell motility, and intracellular transport.

## **Quantitative Inhibitory Activity**



The inhibitory potency and selectivity of **Hdac6-IN-41** have been characterized through in vitro enzymatic assays. The data demonstrates a significant preference for HDAC6 over other HDAC isoforms, particularly HDAC8.

Target Enzyme	Kı (nM)	IC50 (nM)	Selectivity (over HDAC8)
HDAC6	14	-	~30-fold
HDAC8	-	422	1
Note: The K <sub>i</sub> value for HDAC6 was			

determined from IC<sub>50</sub>

values using the

Cheng-Prusoff

equation. The IC50 for

HDAC8 is provided

from vendor data. The

selectivity is

calculated based on

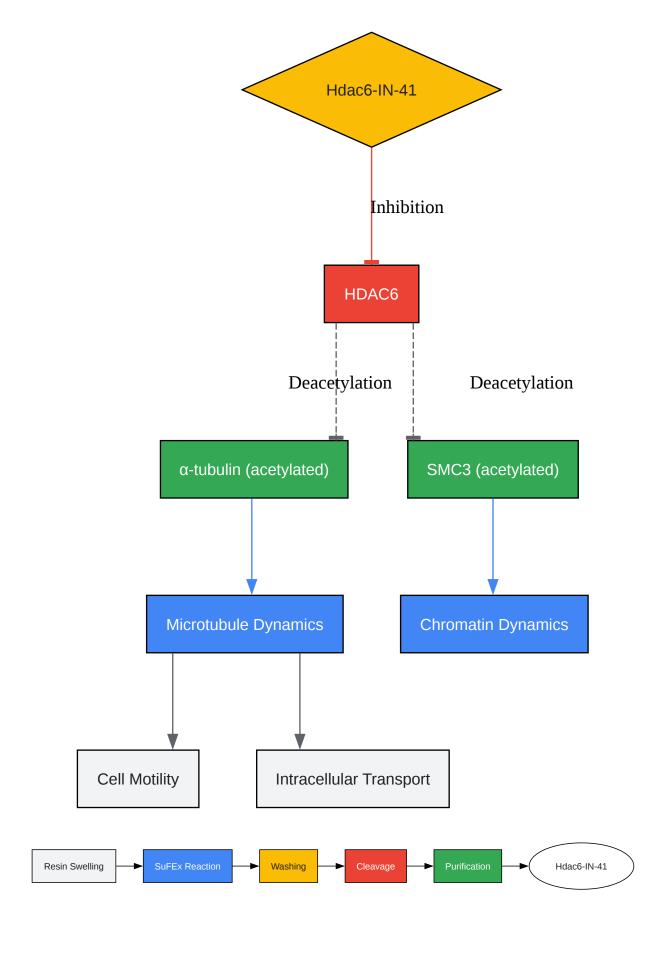
the ratio of IC50

values.[1][2][3][4]

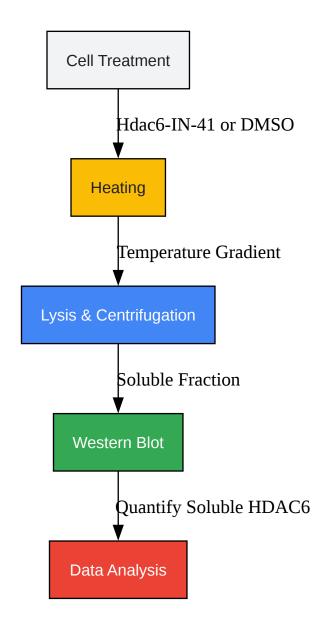
## **Signaling Pathways and Cellular Effects**

The inhibition of HDAC6 by **Hdac6-IN-41** initiates a cascade of downstream cellular events, primarily through the modulation of protein acetylation.









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## References

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